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Compound of Interest

Compound Name: Ten01

Cat. No.: B15498392 Get Quote

Disclaimer: The following experimental protocols for "Ten01" are based on standard techniques

for the culture of immortalized adherent mammalian cell lines. "Ten01" is treated as a

representative cell line, and specific parameters may require optimization for your particular

research needs.

Introduction
These application notes provide a comprehensive guide for the routine culture of the "Ten01"

adherent cell line. The protocols herein detail the necessary steps for thawing, maintaining,

passaging, and cryopreserving these cells to ensure reproducible results in downstream

applications. The accompanying data tables and workflow diagrams are designed to offer quick

reference and clear visualization of the experimental processes.

Quantitative Data Summary
For consistent and successful cell culture, it is crucial to adhere to specific quantitative

parameters. The following tables summarize the key data points for media formulation, cell

seeding, and processing.

Table 1: Composition of Complete RPMI 1640 (cRPMI) Growth Medium
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Component Final Concentration (v/v %)

RPMI 1640 Medium 86%

FB Essence (FBE) or Fetal Bovine Serum (FBS) 10%

1M HEPES Buffer 1%

Penicillin/Streptomycin (10,000 U/mL / 10,000

µg/mL)
1%

200mM L-Glutamine 1%

100mM Sodium Pyruvate 1%

Table 2: Recommended Seeding Densities for Immunofluorescence in Chamber Slides[1]

Number of Wells
Culture Surface
Area (per well)

Suggested
Working Volume
(per well)

Suggested Cell
Seeding Density
(per well)

1 8.6 cm² 4 mL 10 x 10⁴

2 4.0 cm² 2 mL 5 x 10⁴

4 1.7 cm² 1 mL 2.5 x 10⁴

8 0.7 cm² 0.5 mL 1 x 10⁴

Table 3: Centrifugation and Fixation Parameters
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Process Parameter Value

Cell Pelleting Speed 1,400 rpm

Cell Pelleting (in situ Hi-C) Speed 1,000 rpm for 5 minutes

Cell Fixation

(Immunofluorescence)
Reagent 4% Formaldehyde in 1X PBS

Fixation Time

(Immunofluorescence)
Duration

10 - 20 minutes at room

temperature

Cell Fixation (in situ Hi-C) Reagent 1% Formaldehyde

Fixation Time (in situ Hi-C) Duration
10 minutes at room

temperature

Experimental Protocols
Protocol 1: Thawing and Culturing Cryopreserved
"Ten01" Cells
This protocol outlines the steps for reviving cryopreserved "Ten01" cells.[2]

Prepare Growth Medium: Prepare complete RPMI 1640 (cRPMI) as detailed in Table 1 and

warm it to 37°C in a water bath.[2]

Prepare Culture Flask: Add 11 mL of pre-warmed cRPMI to a T-75 sterile tissue culture flask.

[2]

Thaw Cells: Retrieve a cryovial of "Ten01" cells from liquid nitrogen storage and immediately

place it in the 37°C water bath until just thawed.[2]

Inoculate Flask: Under a biosafety cabinet, transfer the entire contents of the thawed cryovial

into the prepared T-75 flask, bringing the total volume to approximately 12 mL.[2]

Labeling: Clearly label the flask with the cell line name ("Ten01"), passage number, date, and

your initials.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.unco.edu/nhs/biology/about-us/labs/pullen-nicholas/documents/Pullen_Lab_Protocol_Cell_Culture.pdf
https://www.unco.edu/nhs/biology/about-us/labs/pullen-nicholas/documents/Pullen_Lab_Protocol_Cell_Culture.pdf
https://www.unco.edu/nhs/biology/about-us/labs/pullen-nicholas/documents/Pullen_Lab_Protocol_Cell_Culture.pdf
https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.unco.edu/nhs/biology/about-us/labs/pullen-nicholas/documents/Pullen_Lab_Protocol_Cell_Culture.pdf
https://www.unco.edu/nhs/biology/about-us/labs/pullen-nicholas/documents/Pullen_Lab_Protocol_Cell_Culture.pdf
https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.unco.edu/nhs/biology/about-us/labs/pullen-nicholas/documents/Pullen_Lab_Protocol_Cell_Culture.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15498392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Place the flask in a humidified incubator at 37°C with ~5.0% CO2 and incubate

overnight.[2]

First Media Change: The following day, examine the cells for viability and attachment using a

phase-contrast microscope at 100x magnification. If a significant number of cells have

attached, carefully aspirate the old media and replace it with 12 mL of fresh, pre-warmed

cRPMI.[2]

Routine Feeding: Change the growth media every 2-3 days by replacing the old media with

12 mL of fresh, pre-warmed cRPMI.[2]

Protocol 2: Passaging Adherent "Ten01" Cells
"Ten01" cells should be passaged when they reach approximately 80-90% confluency to

maintain optimal growth.

Media Removal: Aspirate the growth media from the T-75 flask.

Cell Detachment: Add 3 mL of trypsin-EDTA to the flask to detach the adherent cells.[2]

Incubation: Place the flask in the incubator for approximately 3 minutes.[2]

Neutralization: Immediately add 6 mL of pre-warmed cRPMI to the flask to neutralize the

trypsin. Delaying this step can damage the cells.[2]

Cell Collection: Transfer the cell suspension to a 15 mL conical tube.

Centrifugation: Centrifuge the cell suspension at 1,400 rpm to pellet the cells.[2]

Resuspension: Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-

warmed cRPMI.[2]

Subculturing: Add approximately 500 µL of the resuspended cell mixture to a new T-75 flask

containing 12 mL of cRPMI.[2]

Labeling: Label the new flask with the cell line name, the next passage number, and the

date.[2]
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Protocol 3: Immunofluorescence Staining of "Ten01"
Cells
This protocol is adapted for staining "Ten01" cells grown in a chamber slide format for

immunofluorescence analysis.[1]

Cell Seeding: Seed "Ten01" cells in a chamber slide at the densities suggested in Table 2

and culture until the desired confluency is reached.

Fixation: Discard the culture medium and fix the cells with 4% formaldehyde in 1X PBS for

10 minutes at room temperature.[1]

Washing: Wash the wells three times with 1X PBS.[1]

Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in 1X PBS for

15 minutes at room temperature.[1]

Blocking: Wash the wells three times with 1X PBS and then block with a suitable blocking

buffer for 1 hour at room temperature.[1]

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in 0.1%

BSA in 1X PBS for 3 hours at room temperature or overnight at 4°C.[1]

Washing: Discard the primary antibody solution and wash the cells three times with wash

buffer.[1]

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary

antibody (diluted in 0.1% BSA in 1X PBS) for 1 hour at room temperature in the dark.[1]

Counterstaining (Optional): A nuclear counterstain can be included with the secondary

antibody incubation.

Mounting and Imaging: Wash the cells, remove the chamber, and mount the slide with an

appropriate mounting medium for imaging.

Visualized Workflows
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The following diagrams illustrate the key experimental workflows for "Ten01" cell culture and a

common downstream application.
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Caption: Workflow for "Ten01" cell culture from thawing to downstream applications.
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Caption: Experimental workflow for immunofluorescence staining of "Ten01" cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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